N-(benzo[d][1,3]dioxol-5-yl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide
Description
This compound features a thiazole-5-carboxamide core substituted with a benzo[d][1,3]dioxol-5-yl (piperonyl) group at the N-position and a 4-methylphenylsulfonamido moiety at the 2-position of the thiazole ring. Its synthesis typically involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives with amines under standard coupling conditions (e.g., HATU/DIPEA) .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-11-3-6-14(7-4-11)29(24,25)22-19-20-12(2)17(28-19)18(23)21-13-5-8-15-16(9-13)27-10-26-15/h3-9H,10H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUGVZKRNNODKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(benzo[d][1,3]dioxol-5-yl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. The compound has been designed based on the activity of indoles against these cancer cell lines.
Mode of Action
This compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells. This is achieved by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure.
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle progression and apoptosis. By causing cell cycle arrest at the S phase, it prevents the cancer cells from dividing and proliferating. By inducing apoptosis, it triggers the programmed cell death, leading to the elimination of cancer cells.
Pharmacokinetics
The compound’s potent growth inhibition properties with ic50 values generally below 5 μm against the three human cancer cells lines suggest that it may have favorable adme properties.
Result of Action
The result of the action of this compound is the inhibition of growth in cancer cells. Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines. For instance, compound C27 showed potent activities against HeLa and A549 cell lines with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively.
Biochemical Analysis
Biochemical Properties
N-(benzo[d][1,3]dioxol-5-yl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide interacts with various enzymes, proteins, and other biomolecules. It has been synthesized via a Pd-catalyzed C-N cross-coupling. The compound’s role in biochemical reactions is significant, particularly in the context of cancer research.
Cellular Effects
The compound has shown to have effects on various types of cells and cellular processes. For instance, it has demonstrated anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a benzo[d][1,3]dioxole moiety, and a sulfonamide group, which are known to contribute to its biological activity. The molecular formula is C18H20N2O4S, and its molecular weight is approximately 364.43 g/mol.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer effects. For instance, derivatives of thiazole have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that thiazole-containing compounds could effectively target specific cancer pathways, leading to reduced tumor growth in vitro and in vivo models .
Antimicrobial Activity
The sulfonamide group in the compound is known for its antimicrobial properties. Several studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis. For example, a related compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound may possess similar properties.
Anti-inflammatory Effects
Thiazole derivatives have also been studied for their anti-inflammatory effects. It has been observed that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases . This activity could be beneficial in conditions such as arthritis or inflammatory bowel disease.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes involved in bacterial folate synthesis.
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Cytokine Modulation : The compound may modulate signaling pathways related to inflammation.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer activity of thiazole derivatives; found significant inhibition of cell proliferation in breast cancer cell lines. |
| Study 2 | Evaluated antimicrobial efficacy against Staphylococcus aureus; demonstrated MIC values comparable to established antibiotics. |
| Study 3 | Explored anti-inflammatory effects in a murine model; showed reduced levels of TNF-alpha and IL-6 upon treatment with thiazole derivatives. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Thiazole Derivatives
(a) N-(2-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide
- Structure : Replaces the benzo[d][1,3]dioxol-5-yl group with a 2-methoxyphenethyl chain.
- Key Difference : The absence of the piperonyl group may reduce lipophilicity compared to the parent compound.
(b) N-(4-isopropylphenyl)-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxamide
- Structure : Substitutes the piperonyl group with a 4-isopropylphenyl moiety and introduces a pyridin-4-yl ethyl chain.
Sulfonamide-Modified Analogs
(a) N-(2,4-Dichloro-benzoyl)-4-methoxy-benzenesulfonamide
- Structure : Replaces the thiazole-carboxamide core with a benzoyl-sulfonamide scaffold.
- Activity : Broad-spectrum kinase inhibition but lacks selectivity for VEGFR isoforms .
(b) N-(4-(chlorodifluoromethoxy)phenyl)-5-(2-(pyridin-4-yl)ethyl)-1,3,4-oxadiazol-2-amine
Piperonyl-Containing Derivatives
(a) Compound D14–D20 Series
- Structure : Features (E)-penta-2,4-dienamide backbones substituted with benzo[d][1,3]dioxol-5-yl and variable aryl groups.
- Activity : Demonstrated moderate anticancer activity against HepG-2 (e.g., D14: IC50 = 1.61 μg/mL) but lacks the thiazole-sulfonamide pharmacophore critical for kinase inhibition .
(b) LUF7746
Critical Analysis of Structural-Activity Relationships (SAR)
- Piperonyl Group : Essential for VEGFR selectivity; removal or substitution (e.g., with pyridinyl) diminishes activity .
- Sulfonamide Position : The 4-methylphenylsulfonamido group at the thiazole 2-position enhances binding to kinase ATP pockets .
- Thiazole Core : Replacing thiazole with oxadiazole or triazole reduces conformational rigidity, impacting target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
